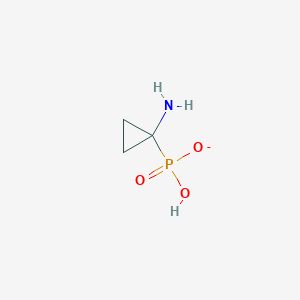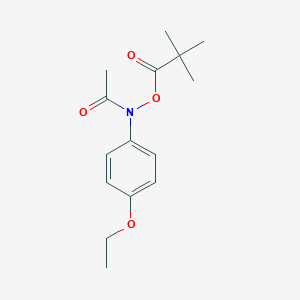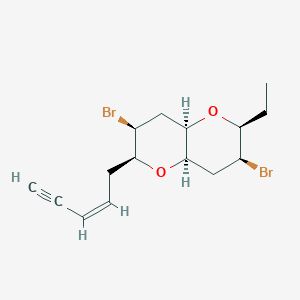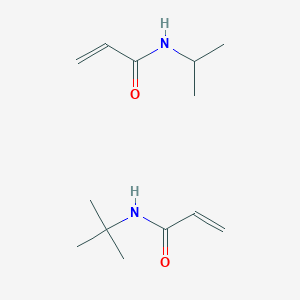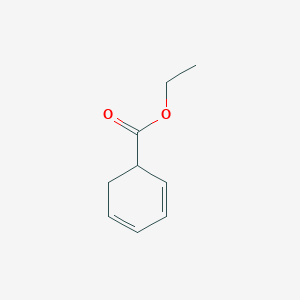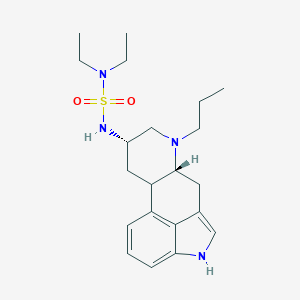
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been studied for its potential applications in scientific research. This compound has been found to have a range of effects on various biological systems, including the central nervous system and the cardiovascular system. It has been studied for its potential use in the treatment of conditions such as Parkinson's disease and hypertension.
Wirkmechanismus
The mechanism of action of sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a range of effects on various biological systems.
Biochemische Und Physiologische Effekte
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson's disease. It has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized using a variety of methods. It has also been found to have a range of effects on various biological systems, which makes it a useful tool for studying these systems. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have potential side effects.
Zukünftige Richtungen
There are several future directions for research on sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-. One area of research could focus on further elucidating its mechanism of action and its effects on various biological systems. Another area of research could focus on its potential use in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, research could be done to explore the potential side effects of this compound and to develop methods for minimizing these effects.
Synthesemethoden
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- can be synthesized using a variety of methods. One method involves the reaction of N,N-dimethylformamide with propargylamine to form N,N-dimethyl-N'-propargylformamide. This compound is then reacted with ergoline to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
CAS-Nummer |
104317-90-0 |
|---|---|
Produktname |
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- |
Molekularformel |
C21H32N4O2S |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
(6aR,9S)-9-(diethylsulfamoylamino)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H32N4O2S/c1-4-10-24-14-16(23-28(26,27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-22-19)11-20(18)24/h7-9,13,16,18,20,22-23H,4-6,10-12,14H2,1-3H3/t16-,18?,20+/m0/s1 |
InChI-Schlüssel |
WXDTTZQKSMHWCD-LYNLNPNLSA-N |
Isomerische SMILES |
CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
Kanonische SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
Synonyme |
CQP 201-403 CQP-201-403 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



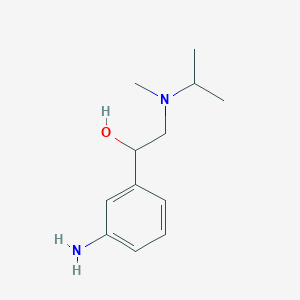
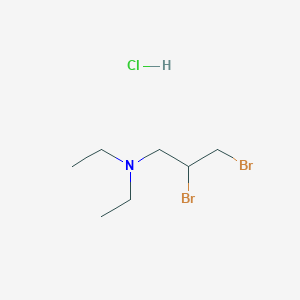
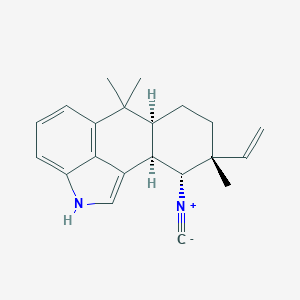
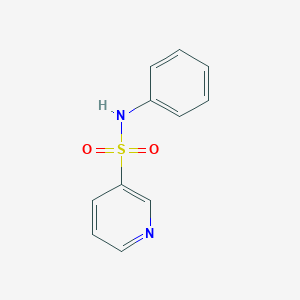
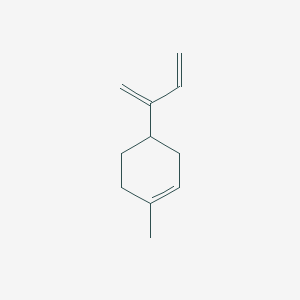
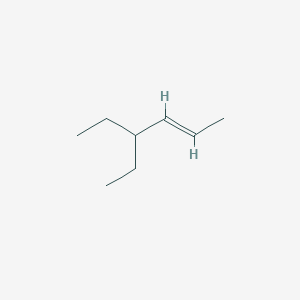
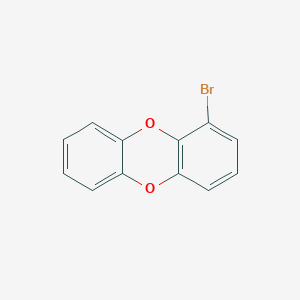
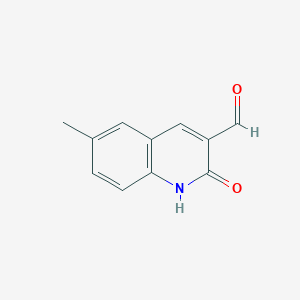
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
